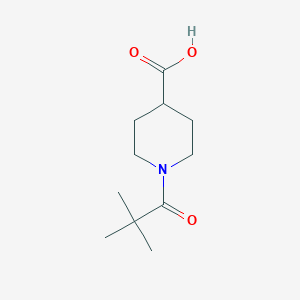

1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid

Vue d'ensemble

Description

1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C11H19NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the acylation of piperidine-4-carboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives or other substituted piperidines.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid has been investigated for its role as a potential drug candidate . Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Recent studies have shown that derivatives of piperidine compounds exhibit antiproliferative effects against various cancer cell lines. For instance, modifications of piperidine structures have led to the synthesis of compounds that inhibit the growth of cancerous cells such as HCT-116 and HeLa. These compounds were found to act through pathways involving heat shock proteins (HSP90 and TRAP1), suggesting that they may serve as leads for developing new anticancer agents .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7a | HCT-116 | 0.81 | HSP90 inhibition |

| 7g | HeLa | 0.69 | TRAP1 mediated signaling |

| Doxorubicin | HCT-116 | 2.29 | Topoisomerase inhibition |

Transport Mechanisms

Research has indicated that piperidine derivatives can mimic the action of amino acids in stimulating insulin and glucagon release from the pancreas. Specifically, non-metabolizable amino acid analogs based on the piperidine structure have been synthesized to study their transport mechanisms in renal tubular systems . This indicates potential applications in understanding metabolic pathways and designing therapeutic agents for metabolic disorders.

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various heterocyclic amino acids and other biologically active molecules. For example, through regioselective synthesis, piperidine derivatives have been transformed into novel pyrazole carboxylates, which are being explored for their biological activities .

Table 2: Synthesis Pathways for Piperidine Derivatives

| Starting Material | Reaction Conditions | Product |

|---|---|---|

| N-Boc-piperidine-4-carboxylic acid | Treatment with Meldrum’s acid and EDC·HCl | β-keto esters |

| β-enamino diketones | Reaction with phenylhydrazines | N-Boc-piperidinyl-pyrazole-4-carboxylates |

Mécanisme D'action

The mechanism of action of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways.

Comparaison Avec Des Composés Similaires

Piperidine-4-carboxylic acid: A simpler analog without the 2,2-dimethylpropanoyl group.

1-(2,2-Dimethylpropanoyl)piperidine: Lacks the carboxylic acid functionality.

N-Acylpiperidines: A broader class of compounds with varying acyl groups.

Uniqueness: 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid is unique due to the presence of both the 2,2-dimethylpropanoyl group and the carboxylic acid functionality

Activité Biologique

1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, synthesis, mechanism of action, and comparative studies with similar compounds.

The compound is characterized by its piperidine ring structure with a carboxylic acid functional group at the fourth position and a 2,2-dimethylpropanoyl substituent. The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate acylating agents, which can be optimized for yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific binding interactions are influenced by the compound's structural features, allowing it to modulate biological pathways effectively.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 μg/mL |

| Escherichia coli | 128 μg/mL |

| Methicillin-resistant S. aureus (MRSA) | >256 μg/mL |

These findings suggest that while the compound is effective against certain bacterial strains, its efficacy diminishes against resistant strains like MRSA .

Cytotoxicity Studies

In vitro studies using mouse macrophage cell lines (RAW 264.7) demonstrated that the compound has low cytotoxicity, with IC50 values comparable to established antibiotics like ampicillin. This indicates a favorable safety profile for potential therapeutic uses .

Case Studies

- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various piperidine derivatives, including this compound. The results indicated that this compound showed promising activity against MSSA and E. coli while being less effective against MRSA .

- Prodrug Development : In another investigation focusing on prodrugs derived from similar structures, it was found that modifications to the piperidine structure could enhance solubility and bioavailability, suggesting avenues for developing more effective formulations based on this compound .

Comparative Analysis

When compared to related compounds such as piperidine-3-carboxylic acid and other piperidine derivatives, this compound demonstrates distinct biological activities due to its unique structural modifications. These differences significantly influence their pharmacological profiles and potential therapeutic applications.

| Compound | Key Features | Biological Activity |

|---|---|---|

| Piperidine-3-carboxylic acid | Lacks 2,2-dimethylpropanoyl group | Varies; generally lower activity |

| This compound | Contains a carboxylic acid at the fourth position | Significant antibacterial activity |

Propriétés

IUPAC Name |

1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIINYKWACEMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368981 | |

| Record name | 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147958-90-5 | |

| Record name | 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.